A Senior Application Scientist's Guide to the Physicochemical Properties of 1-(4-Hydroxy-3-methylphenyl)propan-1-one for Synthesis Planning
A Senior Application Scientist's Guide to the Physicochemical Properties of 1-(4-Hydroxy-3-methylphenyl)propan-1-one for Synthesis Planning
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of medicinal chemistry and material science, the strategic selection of starting materials is paramount to the success of any synthetic campaign. 1-(4-Hydroxy-3-methylphenyl)propan-1-one, a substituted aromatic ketone, represents a key intermediate with significant potential. Its trifunctional nature—a nucleophilic phenolic hydroxyl group, an electrophilic ketone, and an activated aromatic ring—makes it a versatile scaffold for constructing more complex molecular architectures.
This technical guide provides an in-depth analysis of the physicochemical properties, reactivity, and synthetic considerations for 1-(4-Hydroxy-3-methylphenyl)propan-1-one. As a Senior Application Scientist, my objective is not merely to present data but to provide a causal framework, explaining why these properties are critical and how they directly influence experimental design and execution. This document is intended for researchers, process chemists, and drug development professionals who require a robust understanding of this molecule to streamline their synthesis planning and execution.
Section 1: Core Physicochemical Profile
A foundational understanding of a molecule's physical properties is the bedrock of effective synthesis planning. These parameters dictate everything from storage and handling to reaction setup and solvent selection. While comprehensive experimental data for this specific molecule (CAS No. 940-04-5) is not extensively published, we can extrapolate key properties from its structure and closely related analogs, such as 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one. This approach, common in applied chemical research, allows for informed decision-making in the absence of complete datasets.
Table 1: Summary of Physicochemical Properties for 1-(4-Hydroxy-3-methylphenyl)propan-1-one
| Property | Value | Implication for Synthesis Planning |
| Molecular Formula | C₁₀H₁₂O₂ | Confirmed by various suppliers.[1] |
| Molecular Weight | 164.20 g/mol | Essential for accurate stoichiometric calculations.[1] |
| Physical Form | Solid (Predicted) | Based on analogs, it is expected to be a crystalline or powdered solid at room temperature, which simplifies weighing and handling. |
| Melting Point | ~60-65 °C (Estimated) | The melting point is a key indicator of purity. This estimated range, based on the methoxy analog (61-62 °C)[2], suggests that reactions can be conducted at moderate temperatures without phase change, but care must be taken near this range. |
| Boiling Point | >300 °C (Estimated) | A high boiling point, like that of its methoxy analog (320.7 °C)[2], indicates low volatility. This minimizes loss during open-vessel reactions but necessitates high-vacuum techniques for purification by distillation. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol, Acetone, Chloroform (Predicted) | Limited aqueous solubility is typical for phenolic compounds of this size.[2][3] Good solubility in polar aprotic (DMSO, Acetone) and polar protic (Methanol) solvents provides a wide range of options for reaction media. |
| pKa (Phenolic OH) | ~9-10 (Predicted) | The acidity of the phenolic proton is a critical parameter. A pKa in this range, similar to related phenols, means it can be easily deprotonated by common bases like K₂CO₃ or NaH, facilitating O-alkylation or O-acylation reactions. It also dictates the pH for aqueous work-up procedures to ensure the compound remains in its desired neutral or ionized state. |
| Storage | Sealed in dry, room temperature | Standard for a stable organic solid. The phenolic group may be susceptible to slow air oxidation over time, so storage under an inert atmosphere (N₂ or Ar) is recommended for long-term purity. |
Section 2: Synthesis Strategy & Protocol
A reliable and scalable synthesis is the gateway to utilizing any building block. For 1-(4-Hydroxy-3-methylphenyl)propan-1-one, the most logical and industrially relevant approach is the Friedel-Crafts acylation of 2-methylphenol (o-cresol).
Rationale for Synthetic Route Selection
The choice of a Friedel-Crafts acylation is underpinned by several key principles:
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Regioselectivity: The hydroxyl group of 2-methylphenol is a powerful ortho-, para-director. As the ortho positions are sterically hindered by the methyl group and the hydroxyl group itself, acylation is strongly directed to the para position, leading to the desired product with high selectivity.
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Reagent Availability: 2-methylphenol, propionyl chloride, and a Lewis acid catalyst like AlCl₃ are common, cost-effective industrial reagents.
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Reaction Conditions: The reaction proceeds under well-established and scalable conditions.
An alternative, the Fries rearrangement of 2-methylphenyl propionate, could also yield the product. However, this method often requires higher temperatures and can produce a mixture of ortho and para isomers, complicating purification. Therefore, direct acylation is the preferred method for its superior control and efficiency.
Experimental Workflow Diagram
Caption: Proposed synthesis workflow for 1-(4-Hydroxy-3-methylphenyl)propan-1-one.
Detailed Synthesis Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.
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Reagent Preparation:
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Dry all glassware in an oven (120 °C) and cool under a stream of dry nitrogen or in a desiccator.
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Use anhydrous dichloromethane (DCM) as the solvent.
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Reaction Setup:
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To a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-methylphenol (1.0 eq).
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Dissolve the starting material in anhydrous DCM (approx. 5-10 mL per gram of 2-methylphenol).
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Cool the solution to 0 °C using an ice bath.
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Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise. Causality Note: Using a slight excess of Lewis acid is crucial as it will complex with both the carbonyl product and the phenolic hydroxyl group.
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Stir the resulting slurry for 15-20 minutes at 0 °C.
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Acylation:
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Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: A slow, controlled addition is essential to manage the exothermic reaction and prevent potential side reactions.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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-
Work-up and Isolation:
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Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 1:1 v/v). Causality Note: This hydrolyzes the aluminum complexes and protonates the phenoxide, making the product soluble in the organic layer.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
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Combine the organic layers and wash with saturated sodium bicarbonate solution (to remove any remaining acid) followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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-
Purification:
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Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
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Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 1-(4-Hydroxy-3-methylphenyl)propan-1-one as a solid.
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Section 3: Reactivity Profile & Strategic Considerations
Understanding the inherent reactivity of 1-(4-Hydroxy-3-methylphenyl)propan-1-one is essential for its use as a synthetic intermediate. Its functionality allows for selective transformations at three distinct sites.
Key Reactive Sites and Pathways
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Phenolic Hydroxyl Group (OH): This is the most nucleophilic and acidic site.
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O-Alkylation/Acylation: The phenol can be easily deprotonated with a mild base (e.g., K₂CO₃) and subsequently alkylated (e.g., with methyl iodide) or acylated (e.g., with acetyl chloride) to form ethers or esters, respectively. This is often a necessary first step to protect the hydroxyl group.
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Ketone Carbonyl Group (C=O): This group is electrophilic and can undergo a variety of transformations.
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Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). More powerful agents like LiAlH₄ would also work but are less chemoselective.
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Reductive Amination: The ketone can be converted into an amine via reaction with an amine and a reducing agent (e.g., NaBH₃CN).
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Aromatic Ring: The ring is electron-rich and activated towards Electrophilic Aromatic Substitution (EAS).
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Substitution Reactions: The strong activating and directing effects of the hydroxyl and methyl groups will direct incoming electrophiles (e.g., during nitration or halogenation) to the positions ortho to the hydroxyl group.
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Reactivity Logic Diagram
Caption: Key reactivity pathways for 1-(4-Hydroxy-3-methylphenyl)propan-1-one.
Strategic Insight: The Importance of Protecting Groups
A critical consideration in multi-step synthesis is the potential for undesired cross-reactivity. The acidic proton of the phenolic hydroxyl group is incompatible with many organometallic reagents (e.g., Grignard reagents) and strong bases.
Recommendation: If a planned reaction involves reagents that are sensitive to acidic protons or could react with the phenol, a protection strategy is mandatory. Converting the phenol to a stable ether (e.g., a methyl or benzyl ether) is a common and effective strategy. The benzyl ether is particularly advantageous as it can be easily removed later via hydrogenolysis, a mild deprotection condition that is often compatible with other functional groups.
Conclusion
1-(4-Hydroxy-3-methylphenyl)propan-1-one is a highly functionalized and valuable building block for chemical synthesis. Its properties—a moderate melting point, good solubility in organic solvents, and distinct reactive sites—make it a tractable and versatile intermediate. A robust synthesis via Friedel-Crafts acylation provides reliable access to this compound. For the synthetic chemist, a thorough understanding of its reactivity profile, particularly the interplay between the phenolic, ketonic, and aromatic functionalities, is crucial. By leveraging this knowledge and implementing appropriate strategies, such as the use of protecting groups, researchers can effectively incorporate this molecule into complex synthetic pathways, accelerating the discovery and development of new chemical entities.
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